molecular formula C16H15F3N4O B2820771 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide CAS No. 1396816-06-0

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2820771
CAS No.: 1396816-06-0
M. Wt: 336.318
InChI Key: XZSWVFDREBINHF-UHFFFAOYSA-N
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Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzamide moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Substitution with Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution with pyrrolidine. This step often requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.

    Introduction of the Benzamide Group: The final step involves the coupling of the substituted pyrimidine with 3-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The trifluoromethyl group on the benzamide ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved, providing insights into its potential therapeutic effects.

    Chemical Biology: It can be employed as a tool compound to probe the function of proteins or other biomolecules in cellular systems.

    Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The pyrimidine and benzamide moieties may facilitate binding to these targets, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)-3-(trifluoromethyl)benzamide
  • N-(6-(morpholin-4-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
  • N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the pyrrolidine group on the pyrimidine ring and the presence of the trifluoromethyl group on the benzamide moiety. These structural features may confer distinct biological activities and chemical properties compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)15(24)22-13-9-14(21-10-20-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSWVFDREBINHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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